Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro-
Description
Chemical Structure and Synthesis
Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro- is a bicyclic heterocyclic compound featuring fused pyrrole and pyrazole rings. Its core structure (CAS: 953732-68-8, molecular formula: C₅H₈N₄) includes a partially saturated pyrrolo-pyrazole system with a ketone group at the 3-position . Key synthetic routes involve:
- Knoevenagel condensation: Reaction of 3-formylchromone with 1-phenylpyrazolidine-3,5-dione, followed by hydrazine hydrate treatment to yield 5-acetyl-4-(chromon-3-yl)-1-phenyl derivatives .
- Multicomponent reactions: Efficient strategies for synthesizing 4-aryl-substituted derivatives via cyclization of acrylonitriles or cyanoacetates .
Applications
This scaffold is prominent in medicinal chemistry, particularly as a kinase inhibitor backbone. For example, N-(1-Acetyl-5-benzoyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)benzamide (CAS: 827318-97-8) demonstrates anticancer activity by targeting Aurora kinases .
Properties
Molecular Formula |
C5H7N3O |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
2,4,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyrazol-3-one |
InChI |
InChI=1S/C5H7N3O/c9-5-3-1-6-2-4(3)7-8-5/h6H,1-2H2,(H2,7,8,9) |
InChI Key |
WYDJLBQXTFMRJA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)NNC2=O |
Origin of Product |
United States |
Preparation Methods
Comparative Analysis of Methods
| Method | Reagents/Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Multicomponent Reaction | Isatin, diketene, amine, ethanol, pyrazole | 73–90% | Green, high efficiency | Requires pyrazole promoter |
| Palladium Catalysis | Pd(OAc)₂, Xantphos, K₂CO₃, microwave | 20% | Functionalization flexibility | Low yield, side reactions |
| Cyclization | NaH, DMF, amines | 65–82% | Broad substrate scope | Multi-step synthesis |
| Condensation | N-arylmaleimides, anisole | 37–54% | Straightforward isolation | Moderate yields |
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures, specific solvents, and appropriate reaction times to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed coupling reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present on the molecule.
Scientific Research Applications
Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro- is a heterocyclic compound featuring a unique bicyclic structure that combines elements of pyrrole and pyrazole. It has a tetrahydro configuration, indicating four hydrogenated carbon atoms within its ring system. The molecular formula is C₅H₇N₃O, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen . Its structure allows for the attachment of various functional groups, making it a versatile compound in medicinal chemistry.
Biological Activities and Therapeutic Potential
Research indicates that pyrrolo[3,4-c]pyrazol-3(2H)-one exhibits significant biological activities and has been studied for potential therapeutic effects. The biological mechanisms often involve the modulation of specific pathways related to cell proliferation and immune response.
Use in Medicinal Chemistry
The uniqueness of pyrrolo[3,4-c]pyrazol-3(2H)-one lies in its specific arrangement of nitrogen atoms within a fused ring system, enhancing its reactivity and biological activity compared to similar compounds. Its ability to act on multiple biological targets makes it a valuable candidate for further research and development in medicinal chemistry.
Derivatives and Chemical Compounds
Pyrrolo[3,4-c]pyrazol-3(2H)-one can be used to create a variety of derivatives and related chemical compounds for different applications :
- [3-[(2-ethoxy-5-fluoropyrimidin-4-yl)amino]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]-[(2s)-5-(2-hydroxyethyl)-2,4-dimethylpiperazin-1-yl]methanone Chemical compound
- [3-[(2-ethyl-5-fluoropyrimidin-4-yl)amino]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]-[(2S)-5-(2-hydroxyethyl)-2-methylpiperazin-1-yl]methanone methane Chemical compound
- [3-[(2-ethoxy-5-fluoropyrimidin-4-yl)amino]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]-[(2s,5r)-4-ethyl-2,5-dimethylpiperazin-1-yl]methanone Chemical compound
- [3-[(3-fluoro-6-methylpyridin-2-yl)amino]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]-[(2s)-2,4,5,5-tetramethylpiperazin-1-yl]methanone Chemical compound
Data Table
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Pyrrolo[2,3-d]pyrimidin-4(5H)-one | Pyrimidine derivative | Exhibits potent antiviral activity |
| Pyrido[2,3-d]pyrimidin-4(5H)-one | Pyrimidine derivative | Known for neuroprotective effects |
| Indole derivatives | Indole-based | Broad spectrum of biological activities |
| Pyrrolo[3,4-c]pyrazol-3(2H)-one | Bicyclic heteroatom | Specific arrangement of nitrogen atoms enhances reactivity and biological activity; valuable candidate for further research and development in medicinal chemistry |
Properties
Mechanism of Action
The mechanism of action of Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro- involves its interaction with specific molecular targets and pathways. For instance, as a phosphatase inhibitor, it can modulate the activity of enzymes involved in dephosphorylation processes, thereby affecting various cellular functions. Molecular docking studies have shown that it can bind to active sites of target proteins, forming essential hydrogen bonds and other interactions that stabilize the inhibitor-protein complex .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Core Structural Differences
Key Observations :
- Ring Fusion Position : The [3,4-c] fusion in the target compound creates distinct electronic and steric environments compared to [2,3-c] isomers, influencing reactivity and binding affinity .
- Functional Groups : Substituents like acetyl or benzoyl (e.g., in and ) enhance solubility and modulate biological activity .
Table 2: Pharmacological Profiles
Key Findings :
- Kinase Inhibition: Derivatives of Pyrrolo[3,4-c]pyrazol-3(2H)-one exhibit superior kinase inhibition (e.g., PHA-739358 targets Aurora A/B kinases with nanomolar potency) .
- Antimicrobial Activity : Pyrrolo[2,3-c]pyrazol-3(2H)-one derivatives show moderate activity, likely due to reduced planarity compared to [3,4-c] isomers .
Biological Activity
Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its antidiabetic, antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure and Synthesis
Pyrrolo[3,4-c]pyrazol-3(2H)-one is a heterocyclic compound that can be synthesized through various methods involving the reaction of pyrazolone derivatives with different electrophiles. The structural features of this compound contribute to its biological activity.
1. Antidiabetic Activity
Research indicates that derivatives of pyrrolo[3,4-c]pyrazol-3(2H)-one exhibit promising antidiabetic effects. For instance:
- A specific derivative demonstrated a significant increase in insulin sensitivity in mouse adipocytes by 7.4% to 37.4% at varying concentrations (0.3–100 µM) .
- In vivo studies revealed that certain compounds achieved high bioavailability and efficacy in lowering blood glucose levels without adversely affecting insulin concentrations .
| Compound | Insulin Sensitivity Increase (%) | Concentration (µM) |
|---|---|---|
| 4-Phenoxy-6-methyl derivative | 7.4 - 37.4 | 0.3 - 100 |
2. Antimicrobial Activity
Pyrrolo[3,4-c]pyrazol derivatives have shown significant antimicrobial properties against various pathogens:
- Compounds from this class have been tested against Gram-positive and Gram-negative bacteria with varying degrees of success.
- Notably, some derivatives exhibited activity against drug-resistant strains of bacteria .
3. Anti-inflammatory Activity
The anti-inflammatory potential of pyrrolo[3,4-c]pyrazol-3(2H)-one has been explored through various assays:
- In vitro studies demonstrated that these compounds can inhibit protein denaturation and reduce inflammatory markers .
- A comparative study showed that certain derivatives had a higher percentage inhibition than standard anti-inflammatory drugs like Diclofenac .
| Compound | % Inhibition at 100 µg/mL | Standard (Diclofenac) % Inhibition |
|---|---|---|
| Pyrrolo derivative | 60.71 | 78 |
4. Anticancer Activity
The anticancer properties of pyrrolo[3,4-c]pyrazol derivatives are particularly noteworthy:
- Recent studies have indicated their efficacy against various cancer cell lines such as H460 (lung cancer), A549 (lung cancer), and HT-29 (colon cancer) .
- Molecular docking studies suggest these compounds interact with specific targets involved in tumor progression and metastasis .
Case Studies
Case Study 1: Antidiabetic Efficacy
A study conducted on the antidiabetic effects of a specific pyrrolo derivative showed promising results in animal models. The compound was administered at a dose of 2 mg/kg and resulted in a significant reduction in fasting blood glucose levels over a period of two weeks.
Case Study 2: Anticancer Screening
In a screening for anticancer activity, several pyrrolo derivatives were evaluated against multiple human cancer cell lines. The results indicated that one derivative had an IC50 value of 0.048 µM against the A549 cell line, showcasing its potential as a chemotherapeutic agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Pyrrolo[3,4-c]pyrazol-3(2H)-one derivatives, and how do reaction conditions influence yields?
- Methodology :
- Knoevenagel Condensation : React 3-formylchromone with pyrazolidine derivatives in glacial acetic acid, followed by hydrazine hydrate to form tetrahydropyrazolo-pyrazolones .
- One-Pot Multicomponent Synthesis : Combine 2-cyano-N-methylacetamide, aryl aldehydes, and hydrazine hydrate in N,N-dimethylformamide (DMF) with triethylamine (Et3N) as a base. Optimized conditions (reflux, 8–12 hours) yield 60–85% products .
- Visible-Light Catalysis : Use 9-mesityl-10-methylacridinium perchlorate to catalyze [3+2] cyclization between 2H-azirines and maleimides, achieving 55–99% yields under mild conditions .
- Key Considerations : Solvent choice (e.g., glacial acetic acid vs. DMF) and catalysts (Et3N vs. photoredox) significantly impact reaction efficiency and regioselectivity.
Q. How are Pyrrolo[3,4-c]pyrazol-3(2H)-one derivatives characterized structurally?
- Analytical Techniques :
- Spectroscopy : IR for carbonyl (C=O, ~1700 cm<sup>-1</sup>) and NH (~3300 cm<sup>-1</sup>) groups; <sup>1</sup>H/<sup>13</sup>C NMR for aromatic protons (δ 6.5–8.5 ppm) and heterocyclic backbone confirmation .
- Combustion Analysis : Validate elemental composition (e.g., C5H7N3) .
- Example Data :
| Compound | IR (C=O, cm<sup>-1</sup>) | <sup>1</sup>H NMR (δ, ppm) | Yield (%) |
|---|---|---|---|
| 4-(p-Tolyl) derivative | 1695 | 7.25 (s, 4H, Ar-H) | 82 |
Advanced Research Questions
Q. How can reaction mechanisms for Pyrrolo[3,4-c]pyrazol-3(2H)-one synthesis be elucidated?
- Mechanistic Insights :
- One-Pot Synthesis Pathway :
Knoevenagel Condensation : 2-cyano-N-methylacetamide reacts with aryl aldehydes to form α,β-unsaturated intermediates.
Michael Addition : Hydrazine hydrate adds to the intermediate, followed by cyclization and elimination of CH3NH2 to form the pyrrolopyrazole core .
- Photoredox Catalysis : Visible light excites the catalyst, generating radicals that facilitate azirine-maleimide cyclization .
Q. What strategies optimize Pyrrolo[3,4-c]pyrazol-3(2H)-one derivatives for electronic materials?
- Material Science Applications :
- Organic Photovoltaics : Incorporate 2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4-dione (PPD) into donor-acceptor copolymers for non-fullerene solar cells. PPD’s electron-deficient structure enhances charge transport .
- Thin-Film Transistors : Modify side chains (e.g., 2-octyldodecyl) to improve solubility and hole mobility (>1.5 cm<sup>2</sup> V<sup>-1</sup> s<sup>-1</sup>) .
- Design Considerations :
| Property | Modification | Outcome |
|---|---|---|
| Bandgap | Electron-withdrawing substituents | Reduced bandgap (~1.8 eV) |
| Charge Mobility | Alkyl side chains | Enhanced crystallinity |
Q. How can biological activities of Pyrrolo[3,4-c]pyrazol-3(2H)-one derivatives be systematically evaluated?
- Pharmacological Profiling :
- In Vitro Assays : Screen for kinase inhibition (e.g., CDK2) using fluorescence polarization .
- Structure-Activity Relationships (SAR) : Introduce hydroxyl or methoxy groups to enhance binding to ATP pockets .
- Key Findings :
| Derivative | Activity (IC50, nM) | Target |
|---|---|---|
| 3-Hydroxyphenyl analog | 12.5 ± 1.2 | CDK2 |
| 4-Methoxy analog | 45.3 ± 3.1 | EGFR |
Q. What computational methods predict the reactivity of Pyrrolo[3,4-c]pyrazol-3(2H)-one intermediates?
- Computational Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
